Cas no 2287288-15-5 (1-(3,3-dimethylcyclobutyl)-1H-1,2,3-benzotriazole-6-carboxylic acid)

1-(3,3-dimethylcyclobutyl)-1H-1,2,3-benzotriazole-6-carboxylic acid structure
2287288-15-5 structure
Product Name:1-(3,3-dimethylcyclobutyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
CAS No:2287288-15-5
MF:C13H15N3O2
MW:245.277102708817
CID:6315337
PubChem ID:165737626
Update Time:2025-09-23

1-(3,3-dimethylcyclobutyl)-1H-1,2,3-benzotriazole-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2287288-15-5
    • EN300-6750165
    • 1-(3,3-dimethylcyclobutyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
    • Inchi: 1S/C13H15N3O2/c1-13(2)6-9(7-13)16-11-5-8(12(17)18)3-4-10(11)14-15-16/h3-5,9H,6-7H2,1-2H3,(H,17,18)
    • InChI Key: DEUGYEVHWOJUBV-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC2=C(C=1)N(C1CC(C)(C)C1)N=N2)=O

Computed Properties

  • Exact Mass: 245.116426730g/mol
  • Monoisotopic Mass: 245.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 68Ų

1-(3,3-dimethylcyclobutyl)-1H-1,2,3-benzotriazole-6-carboxylic acid Pricemore >>

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Additional information on 1-(3,3-dimethylcyclobutyl)-1H-1,2,3-benzotriazole-6-carboxylic acid

Introduction to 1-(3,3-dimethylcyclobutyl)-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS No. 2287288-15-5)

1-(3,3-dimethylcyclobutyl)-1H-1,2,3-benzotriazole-6-carboxylic acid, identified by the chemical identifier CAS No. 2287288-15-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzotriazole class of heterocyclic molecules, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 3,3-dimethylcyclobutyl side chain and a carboxylic acid functional group at the 6-position of the benzotriazole core, contribute to its unique chemical properties and reactivity.

The benzotriazole moiety is a key pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. In particular, benzotriazoles have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. The 1-(3,3-dimethylcyclobutyl) substituent enhances the steric bulk of the molecule, which can influence its binding affinity and selectivity towards specific biological targets. This structural motif is often employed in drug design to improve metabolic stability and reduce off-target effects.

The carboxylic acid group at the 6-position of the benzotriazole ring introduces further functionalization possibilities, allowing for derivatization into esters, amides, or salts, which can modulate the solubility and pharmacokinetic behavior of the compound. Such modifications are crucial in pharmaceutical development, as they can significantly impact the drug's efficacy and safety profile. The synthesis of 1-(3,3-dimethylcyclobutyl)-1H-1,2,3-benzotriazole-6-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with potential biological targets. Studies have suggested that the dimethylcyclobutyl group may sterically hinder non-specific interactions, thereby enhancing target specificity. Additionally, the benzotriazole core is predicted to form hydrogen bonds with polar residues in protein active sites, which could be exploited for designing highly selective inhibitors.

In the realm of drug discovery, 1-(3,3-dimethylcyclobutyl)-1H-1,2,3-benzotriazole-6-carboxylic acid has been explored as a lead compound for developing novel therapeutic agents. Its unique structural features make it a promising candidate for further optimization towards treating various diseases. For instance, preliminary studies have indicated potential activity against certain enzymatic targets implicated in inflammatory responses. The carboxylic acid functionality provides a handle for conjugation with other bioactive molecules or probes used in diagnostic applications.

The synthesis and characterization of this compound have been facilitated by modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure and purity of 1-(3,3-dimethylcyclobutyl)-1H-1,2,3-benzotriazole-6-carboxylic acid, ensuring that it meets stringent pharmaceutical standards. High-resolution NMR spectra have confirmed the connectivity of atoms and the presence of expected functional groups.

One of the most intriguing aspects of this compound is its potential role in modulating immune responses. Benzotriazole derivatives have been reported to interact with immune cells and cytokine pathways, suggesting applications in immunomodulatory therapies. The dimethylcyclobutyl group may influence how immune cells recognize and respond to foreign antigens by altering receptor binding affinities or signal transduction pathways.

Furthermore, the carboxylic acid group at the 6-position offers opportunities for prodrug development. Prodrugs are pharmacologically inactive precursors that are metabolically converted into active drugs within vivo. By incorporating this group into 1-(3,3-dimethylcyclobutyl)-1H-1,2,3-benzotriazole-6-carboxylic acid, researchers can design prodrugs that improve oral bioavailability or target specific tissues for localized action.

The growing interest in heterocyclic compounds like benzotriazoles underscores their importance in medicinal chemistry. The structural diversity inherent in these molecules allows for extensive chemical modifications while retaining core pharmacophoric elements essential for biological activity. As computational methods continue to evolve,the discovery and optimization of novel compounds such as 1-(3,dimethylcyclobutyl)-1H-1,2,3-benzotriazole-6-carboxylic acid will become increasingly efficient,accelerating progress in drug development pipelines.

In conclusion,CAS No 2287288-15-5 represents a structurally complex yet promising candidate for further exploration in pharmaceutical research。 Its unique combination of functional groups makes it an attractive scaffold for designing next-generation therapeutics。 With continued investigation into its biological activities,this compound holds significant potential to contribute to advancements in medicine。

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